N-(4-iodophenyl)-4-phenylbenzenesulfonamide
Overview
Description
N-(4-iodophenyl)-4-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-phenylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the diazotization of 4-aminophenyl, followed by iodination using iodine or an iodine-containing reagent. The resulting 4-iodophenyl compound is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Reagents such as phenylboronic acid and palladium catalysts are used under mild conditions to achieve coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylbenzenesulfonamides can be formed.
Coupling Products: Biphenyl derivatives are commonly formed through coupling reactions.
Scientific Research Applications
Chemistry
N-(4-iodophenyl)-4-phenylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .
Biology and Medicine
In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has shown the ability to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which N-(4-iodophenyl)-4-phenylbenzenesulfonamide exerts its effects involves the interaction with specific molecular targets. In cancer cells, it induces apoptosis by disrupting cellular pathways and increasing reactive oxygen species levels. This leads to cell death and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the 4-iodophenyl group but differ in their overall structure and biological activity.
N-4-iodophenyl-N′-2-chloroethylurea: This compound has shown potential as an anticancer agent with colon-specific accumulation.
Uniqueness
N-(4-iodophenyl)-4-phenylbenzenesulfonamide is unique due to its combination of the 4-iodophenyl group and the benzenesulfonamide moiety. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(4-iodophenyl)-4-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPVQQPDNKHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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